molecular formula C8H9N3O2S B2835580 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide CAS No. 303064-94-0

3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide

Cat. No. B2835580
CAS RN: 303064-94-0
M. Wt: 211.24
InChI Key: RQGWZBBWDZAJAK-UHFFFAOYSA-N
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Description

The compound “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This class of compounds has been studied for their wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide”, has been reported in various studies . For instance, a series of new 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives were effectively synthesized from N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines .


Molecular Structure Analysis

The molecular structure of “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” is characterized by the presence of a 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can manifest substituents in defined three-dimensional representations, which is a key feature exploited in drug design .


Chemical Reactions Analysis

The chemical reactions involving “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” and similar compounds have been studied in the context of their synthesis . The reactions often involve the formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring and the introduction of various functional groups .

Scientific Research Applications

Catalyst Activation and Transfer Hydrogenation

Research on catalyst activation with Rhodium(III)/Iridium(III) complexes involving triazole-based ligands demonstrates the potential for compounds similar to 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide in catalysis, particularly in transfer hydrogenation reactions. Such complexes have been found to facilitate N-methylmorpholine N-oxide-based and Oppenauer-type oxidation of alcohols, as well as transfer hydrogenation of carbonyl compounds, showcasing their utility in synthetic organic chemistry (Saleem et al., 2014).

Synthetic Methodology and Chemical Transformations

Studies on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlight the importance of benzothiazole derivatives in creating novel cyclic compounds. Such research points to the versatility of benzothiazole and its derivatives in synthesizing complex molecules with potential biological activity (Greig et al., 2001).

Environmental and Biological Applications

The presence and removal of benzotriazoles in municipal wastewater studies illuminate another aspect where benzothiazole derivatives could be significant. These studies show the persistence and challenges of removing such compounds from the water, highlighting the environmental impact and the need for efficient degradation methods (Reemtsma et al., 2010).

Novel Reactions and Material Synthesis

Research into the generation of benzosultams via radical processes with the insertion of sulfur dioxide showcases innovative methods to produce sulfonated benzosultams, demonstrating the potential for sulfur and nitrogen-containing compounds in material science and synthetic chemistry (Zhou et al., 2017).

Future Directions

The future directions for research on “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to elucidate their mechanisms of action and to optimize their synthesis methods .

properties

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)-1-methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11(9)8-6-4-2-3-5-7(6)14(12,13)10-8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGWZBBWDZAJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide

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